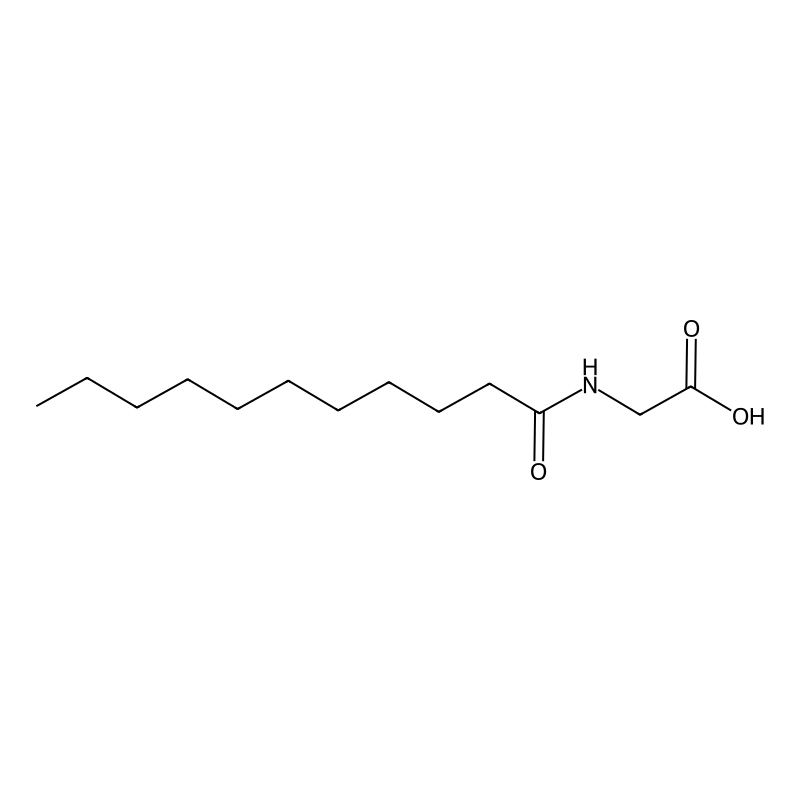

N-Undecanoylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical and Physical Properties of N-Undecanoylglycine

N-Undecanoylglycine is an acylglycine, which is a class of minor fatty acid metabolites. The table below summarizes its core chemical characteristics [1] [2] [3].

| Property | Value / Description |

|---|---|

| Common Name | This compound [1] [2] |

| CAS Number | 83871-09-4 [3] |

| Molecular Formula | C₁₃H₂₅NO₃ [1] [2] [3] |

| Average Molecular Weight | 243.34 g/mol [1] [2] [3] |

| IUPAC Name | 2-undecanamidoacetic acid [1] [2] |

| SMILES | CCCCCCCCCCC(=O)NCC(O)=O [1] [3] |

| Chemical Classification | N-acyl-alpha amino acid [1] [2] |

| Purity (Research Grade) | >99% [3] |

The following table outlines key predicted physicochemical and pharmacokinetic properties [1] [2].

| Property | Predicted Value | Source / Method |

|---|---|---|

| Water Solubility | 0.06 g/L | ALOGPS [1] [2] |

| logP | 2.93 - 3.48 | ChemAxon / ALOGPS [1] [2] |

| pKa (Strongest Acidic) | 4.05 | ChemAxon [1] [2] |

| Hydrogen Donor Count | 2 | ChemAxon [1] [2] |

| Hydrogen Acceptor Count | 3 | ChemAxon [1] [2] |

| Polar Surface Area | 66.4 Ų | ChemAxon [1] [2] |

| Rule of Five | Yes | ChemAxon [1] [2] |

| Bioavailability | Yes | ChemAxon [1] [2] |

Immunological Function and Signaling Pathway

A significant breakthrough in 2022 revealed that this compound is not merely a metabolic byproduct but a signaling molecule that activates a specific arm of the intestinal immune system [4].

- Key Finding: The bacterial metabolite this compound is sensed by intestinal Tuft-2 cells to initiate an antibacterial immune response [4].

- Biological Significance: This mechanism provides a direct link between the gut microbiota, a specific epithelial cell type, and the host's ability to defend against bacterial pathogens. Depletion of Tuft-2 cells was shown to result in increased susceptibility to bacterial infection [4].

The signaling pathway involves a specific receptor and a cascade of intracellular events, which can be visualized in the following diagram.

This compound immunomodulation pathway in Tuft-2 cells.

The diagram illustrates the core signaling axis: This compound → Vmn2r26 → GPCR-PLCγ2-Ca²⁺, which then branches into two key outcomes [4]:

- Rapid Effector Response: Calcium signaling leads to the production and release of Prostaglandin D2 (PGD2), which acts on goblet cells to enhance mucus secretion, creating a physical barrier against bacteria [4].

- Cell Development & Amplification: Concurrently, calcium signaling promotes the expression of the SpiB transcription factor, which is responsible for the development and expansion of the Tuft-2 cell population itself, ensuring a sustained immune capacity [4].

Experimental Protocols for Key Findings

The following methodologies were central to establishing the role of this compound.

Experimental Model and Bacterial Challenge

- In Vivo Model: Studies utilized specific mouse models to investigate the immune response [4].

- Bacterial Infection: The expansion and response of Tuft-2 cells were studied by challenging the model with live bacteria or specific bacterial components [4].

- Cell Depletion: To establish the causal role of Tuft-2 cells, researchers employed genetic or antibody-mediated techniques to deplete this specific cell population, which resulted in increased susceptibility to infection [4].

Metabolite Sensing and Receptor Identification

- Receptor Screening: The involvement of the vomeronasal receptor Vmn2r26 was identified as the specific receptor for this compound. This likely involved techniques like receptor gene expression analysis and receptor binding or activation assays using live cells or cell membranes engineered to express Vmn2r26 [4].

- Calcium Imaging: A key methodology to validate the functional coupling of the receptor to intracellular signaling. Tuft-2 cells or Vmn2r26-expressing model cells are loaded with a fluorescent calcium indicator. An increase in fluorescence upon application of this compound directly visualizes the Ca²⁺ flux, confirming pathway activation [4].

Validation of Downstream Effects

- Measurement of PGD2: The production of Prostaglandin D2 in response to this compound stimulation was quantified using analytical techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Mass Spectrometry [4].

- Assessment of Mucus Secretion: Goblet cell function and mucus secretion can be evaluated by histology (e.g., staining with Alcian Blue/Periodic Acid-Schiff to visualize mucus granules) or by measuring the expression of mucin genes (e.g., Muc2) via quantitative PCR [4].

- Gene Expression Analysis: The upregulation of the transcription factor SpiB and other Tuft-2 cell markers was confirmed using techniques like quantitative Reverse Transcription PCR (qRT-PCR) and RNA sequencing [4].

Implications for Drug Development

The discovery of this compound's role opens several potential avenues for therapeutic intervention:

- Targeting the Tuft-2 Pathway: The Vmn2r26 receptor and its downstream signaling components represent novel drug targets for modulating innate immunity [4].

- Potentiating Host Defense: In conditions of immunodeficiency or heightened infection risk, therapeutics designed to mimic this compound could be developed to boost the body's first-line defense in the gut [4].

- Live Biotherapeutic Products: This research underscores the potential of leveraging bacterial metabolites. Strains of bacteria engineered to produce this compound could be explored as next-generation probiotics to enhance resistance against enteric pathogens [4].

Key Insights for Researchers

- A Paradigm Shift: This research positions a specific bacterial metabolite as a critical effector of immunity, moving beyond a view of metabolites as mere waste products [4].

- Specificity of Response: The finding that a single metabolite (this compound) acts through a specific receptor (Vmn2r26) on a specific cell type (Tuft-2) highlights the precision of host-microbe interactions [4].

- Therapeutic Caution: While potentiating this pathway is attractive, its activation must be carefully controlled to avoid potential inflammatory side effects or disruption of the commensal microbiome.

References

- 1. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 2. Showing Compound N - Undecanoylglycine (FDB029363) - FooDB [foodb.ca]

- 3. - N | CAS... | Larodan Undecanoylglycine Grade Lipids Research [larodan.com]

- 4. Intestinal Tuft-2 cells exert antimicrobial immunity via sensing bacterial... [pubmed.ncbi.nlm.nih.gov]

N-Undecanoylglycine tuft cell activation mechanism

Mechanism of Action: The Signaling Pathway

The activation of tuft cells by N-undecanoylglycine follows a defined molecular pathway, which can be summarized in the following diagram:

This compound activates the Vmn2r26-PLCγ2-PGD2 pathway in tuft-2 cells [1].

Experimental Workflow

To study this mechanism, researchers typically follow a workflow that spans from microbial culture to functional immune analysis, as outlined below.

Key steps for investigating tuft cell activation by microbial metabolites [1] [2].

The table below provides more detailed methodologies for the key experiments cited in the primary research.

| Experimental Goal | Detailed Protocol & Methods | Key Measurements & Readouts |

|---|

| Identify Tuft Cell Response to Bacteria | Infect mice with Shigella flexneri; analyze intestinal epithelium after 24-48 hours [1]. | - Tuft-2 cell expansion: Flow cytometry using marker Sh2d6 [1].

- Cellular signaling: Calcium flux assays in live cells [1]. | | Define the Metabolite-Receptor Axis | Administer purified this compound to mice (e.g., in drinking water); use Vmn2r26-deficient and Tuft-2 cell-depleted mouse models [1]. | - Cell expansion: Tuft-2 cell counts in knockout vs. wild-type mice [1].

- Gene expression: RNA sequencing to identify SpiB upregulation [1].

- Effector molecules: Measure PGD2 levels (e.g., by ELISA) [1]. | | Test Functional Immunity | Challenge mice with bacteria after activating or inhibiting the tuft cell pathway [1]. | - Bacterial load: Colony-forming unit (CFU) counts in tissues [1].

- Mucus secretion: Histological scoring (e.g., Alcian Blue stain) [1].

- Animal survival: Monitoring survival rates post-infection [1]. |

Context and Comparison with Other Activators

This compound represents one of several luminal cues that tuft cells can sense. Its role is distinct from the classical "tuft-ILC2 circuit" activated by helminths and protists.

- Classical Tuft-ILC2 Circuit: Triggered by succinate (from protists like Tritrichomonas) binding to the receptor SUCNR1 [3] [4]. This leads to tuft cells releasing IL-25, which activates ILC2s. The ILC2s then release IL-13, driving further tuft and goblet cell differentiation in a positive feedback loop [3] [5].

- This compound Circuit: Represents a more direct, IL-25/ILC2-independent antibacterial pathway. It is defined by the Vmn2r26-PGD2 axis, which directly enhances the mucosal barrier via goblet cell mucus secretion [1].

References

- 1. Intestinal Tuft -2 cells exert antimicrobial immunity via sensing bacterial... [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolomic and functional analyses of small molecules secreted by... [link.springer.com]

- 3. Frontiers | Regulation of the tuft -ILC2 circuit in intestinal mucosal... cell [frontiersin.org]

- 4. in the intestine, immunity and beyond | Nature Reviews... Tuft cells [nature.com]

- 5. Regulation of immune responses by tuft cells [nature.com]

Comprehensive Technical Guide: N-Undecanoylglycine-Vmn2r26 Receptor Signaling in Intestinal Immunity

Introduction and Biological Significance

The N-undecanoylglycine-Vmn2r26 signaling axis represents a sophisticated chemical surveillance system employed by the intestinal epithelium to detect bacterial pathogens and mount appropriate antimicrobial responses. This mechanism centers on Tuft-2 cells, a specialized subset of intestinal epithelial cells that function as sentinels at mucosal barriers. Unlike other epithelial cell types traditionally viewed as primarily structural, Tuft-2 cells have emerged as active participants in innate immunity, bridging chemical sensing with immunological effector functions [1] [2]. These cells are morphologically characterized by their microvilli tufts and molecularly defined by expression of Sh2d6, which serves as a signature marker for the CD45+ Tuft-2 cell population [2].

The significance of this pathway extends beyond basic science to potential therapeutic applications. The discovery that intestinal Tuft-2 cells can directly sense bacterial metabolites through vomeronasal receptors fundamentally expands our understanding of host-microbe interactions at mucosal surfaces. This system represents an evolutionarily conserved mechanism whereby the host immune system monitors microbial presence through their metabolic byproducts, allowing for rapid response to potential pathogens before they can establish overwhelming infection [1]. Research confirms that Tuft-2 cells are derived from Lgr5+ intestinal stem cells rather than bone marrow-derived lineages, positioning them as integral components of the epithelial barrier defense system [2].

Core Signaling Mechanism and Molecular Players

The this compound-Vmn2r26 signaling pathway constitutes a sophisticated GPCR-mediated detection system that translates bacterial metabolite presence into coordinated immune responses. The pathway follows a precise molecular sequence from ligand recognition to physiological output, with each component serving specialized functions in the signaling cascade.

Key Molecular Components

This compound: This bacterial metabolite serves as the primary ligand for the Vmn2r26 receptor. It represents a conjugated fatty acid structure where undecanoic acid is amide-linked to glycine, creating a molecule with both lipophilic and hydrophilic properties that likely facilitates its distribution in the intestinal lumen and accessibility to Tuft-2 cell receptors [1] [3].

Vmn2r26: This vomeronasal receptor belongs to the family of G-protein coupled receptors traditionally associated with chemosensation. In Tuft-2 cells, Vmn2r26 functions as the specific recognition element for this compound, initiating the intracellular signaling cascade upon ligand binding [1] [2].

PLCγ2 (Phospholipase C gamma 2): This enzyme serves as the primary signal transducer downstream of Vmn2r26 activation. PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), second messengers that propagate the signal within the cell [1].

Calcium ions: The key secondary messenger released from intracellular stores in response to IP3 generation. The resulting calcium flux triggers multiple downstream processes including eicosanoid production and gene expression changes [1] [2].

Prostaglandin D2 (PGD2): The effector eicosanoid produced by Tuft-2 cells in response to pathway activation. PGD2 functions in a paracrine manner to stimulate neighboring goblet cells and potentially other immune cells in the intestinal mucosa [1] [2].

SpiB: An Ets-family transcription factor whose expression is induced by Vmn2r26 signaling. SpiB coordinates the transcriptional program responsible for Tuft-2 cell development and expansion during bacterial challenge, creating a positive feedback loop that amplifies the antimicrobial response [1] [2].

Table 1: Core Components of the this compound-Vmn2r26 Signaling Pathway

| Component | Type | Function | Localization |

|---|---|---|---|

| This compound | Bacterial metabolite | Vmn2r26 ligand | Intestinal lumen |

| Vmn2r26 | Vomeronasal receptor | Metabolite sensing | Tuft-2 cell membrane |

| PLCγ2 | Phospholipase C | Signal transduction | Cytoplasm |

| Calcium ions | Second messenger | Intracellular signaling | Cytoplasm/nucleus |

| PGD2 | Prostaglandin | Paracrine effector | Extracellular space |

| SpiB | Transcription factor | Gene regulation | Nucleus |

Signaling Cascade Sequence

The molecular sequence of the this compound-Vmn2r26 pathway follows a precise cascade:

Ligand Recognition: this compound, produced by bacteria such as Shigella, binds specifically to the Vmn2r26 receptor on Tuft-2 cells [1].

Receptor Activation: Ligand binding induces conformational changes in Vmn2r26, activating its associated G-protein complexes and initiating intracellular signaling [1].

PLCγ2 Activation: The activated receptor stimulates PLCγ2, which cleaves PIP2 into IP3 and DAG [1].

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering release of stored calcium ions into the cytoplasm, creating a transient increase in intracellular calcium concentration [1] [2].

PGD2 Production: Elevated calcium levels activate enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenases, leading to production and secretion of PGD2 [1] [2].

Transcriptional Regulation: Concurrently, Vmn2r26 signaling activates expression of the SpiB transcription factor, which drives Tuft-2 cell proliferation and maintains the Tuft-2 cell transcriptional program [1] [2].

The visualization below represents the complete this compound-Vmn2r26 signaling pathway and its immunological functions:

Visualization of the this compound-Vmn2r26 signaling pathway in intestinal Tuft-2 cells

Experimental Approaches and Methodologies

The investigation of this compound-Vmn2r26 signaling requires specialized experimental approaches that span molecular biology, immunology, and metabolomics. Well-designed assays are essential for elucidating the complex mechanisms of this bacterial sensing pathway and validating its functional significance in antimicrobial immunity.

Key Experimental Protocols

Tuft-2 Cell Identification and Isolation: Researchers utilize fluorescence-activated cell sorting (FACS) to isolate pure populations of Tuft-2 cells based on surface markers. The primary identification marker is CD45 in combination with Sh2d6, which serves as a signature gene for this specific cell population [2]. For genetic lineage tracing, Lgr5-EGFP-IRES-CreERT2 mice are employed to confirm the intestinal stem cell origin of Tuft-2 cells, distinguishing them from bone marrow-derived immune cells [2].

Bacterial Challenge Models: Experimental bacterial infection typically utilizes Shigella species as the model pathogen, as these bacteria produce this compound and effectively stimulate the Vmn2r26 pathway [1]. In vivo infection models involve administering pathogenic bacteria to mice and monitoring Tuft-2 cell responses through flow cytometry, immunohistochemistry, and gene expression analyses at various time points post-infection [1] [2].

Metabolite Sensing Assays: The specific interaction between this compound and Vmn2r26 is validated through calcium imaging experiments in primary Tuft-2 cells or engineered cell lines expressing Vmn2r26 [1]. Additional approaches include GPCR activation assays that measure second messenger production (IP3, calcium) in response to purified this compound stimulation [1]. Dose-response curves are generated using synthetic this compound to determine EC50 values and signaling potency [1].

Genetic Manipulation Studies: CRISPR-Cas9-mediated gene knockout is employed to generate Vmn2r26-deficient mice, which are then challenged with bacterial pathogens to assess the necessity of this receptor for Tuft-2 cell activation and antibacterial immunity [1]. Complementary approaches include small interfering RNA (siRNA) knockdown of pathway components (PLCγ2, SpiB) in primary Tuft-2 cells to establish their roles in the signaling cascade [1].

Transcriptomic Analysis: Microarray and RNA sequencing techniques are applied to compare gene expression profiles between Tuft-2 cells and non-Tuft-2 epithelial cells under basal conditions and following Shigella infection [2]. These analyses identify differentially expressed genes and pathway enrichment, confirming the specific transcriptional program associated with Tuft-2 cell function [2].

Table 2: Experimental Approaches for Studying this compound-Vmn2r26 Signaling

| Method Category | Specific Techniques | Key Applications | Readout Parameters |

|---|---|---|---|

| Cell Isolation | FACS, Magnetic sorting | Tuft-2 cell purification | Purity, viability, marker expression |

| Bacterial Models | Shigella infection | Pathway activation in context | Tuft-2 cell expansion, cytokine production |

| Metabolite Sensing | Calcium imaging, GPCR assays | Ligand-receptor validation | Calcium flux, second messenger production |

| Genetic Manipulation | CRISPR-Cas9, siRNA | Pathway component necessity | Bacterial clearance, signaling output |

| Transcriptomics | Microarray, RNA-seq | Gene expression profiling | Differential expression, pathway analysis |

The experimental workflow for investigating Tuft-2 cell function involves a coordinated series of techniques from initial cell identification to functional validation:

Experimental workflow for investigating Tuft-2 cell function and this compound signaling

Comparative Analysis with Related Tuft Cell Pathways

The this compound-Vmn2r26 pathway operates within a broader network of tuft cell sensing mechanisms that detect diverse microbial and parasitic threats. Understanding how this bacterial-sensing system compares with other tuft cell activation pathways provides valuable insights into the specialization and evolution of mucosal immunity.

Tuft Cell Activation by Diverse Stimuli

Parasite Detection Systems: During helminth infections, tuft cells respond to nematode-derived metabolites through distinct receptor systems. Recent metabolomic analyses of nematode secretions (Nippostrongylus brasiliensis and Haemonchus contortus) have identified undecanoic acid and related compounds as potent inducers of tuft cell expansion, comparable to the known tuft cell activator succinate [3]. These findings suggest that medium-chain fatty acids represent a conserved class of tuft cell-activating metabolites across different pathogen classes, though they may engage different receptor systems than this compound [3].

Succinate-Sucnr1 Axis: The succinate receptor Sucnr1 (GPR91) represents the prototypical tuft cell activation pathway, initially characterized in the context of protist (Tritrichomonas muris) infection [3]. This system demonstrates pathogen-specific receptor requirement, as Sucnr1-deficient mice cannot clear protist infections but maintain normal responses to nematode challenges, indicating redundant sensing mechanisms for helminths [3]. The specificity of receptor usage suggests tailored immune detection strategies for different parasite classes.

Bitter Taste Receptors: Tuft cells express multiple Tas2r bitter taste receptors that respond to various bitter compounds and induce IL-25 release [3]. While these receptors are upregulated during helminth infection, their necessity for parasite immunity remains unconfirmed, suggesting they may function as auxiliary detection systems or respond to specific classes of parasite-derived molecules not yet characterized [3].

Species Conservation: The fundamental role of tuft cells in anti-helminth immunity shows remarkable evolutionary conservation. Similar expansion of tuft cells occurs in ruminants infected with gastrointestinal nematodes, indicating that the tuft cell response program represents an ancient defense mechanism maintained across diverse mammalian species [3]. This conservation underscores the fundamental importance of epithelial sensory cells in metazoan immunity.

Table 3: Comparative Tuft Cell Activation Pathways

| Activation Pathway | Stimulus | Receptor | Primary Context | Key Effectors |

|---|---|---|---|---|

| Vmn2r26 signaling | This compound | Vmn2r26 | Bacterial infection | PGD2, SpiB |

| Succinate sensing | Succinate | Sucnr1/GPR91 | Protist infection | IL-25, ILC2 activation |

| Helminth metabolite | Undecanoic acid | Unknown | Nematode infection | IL-25, tuft cell hyperplasia |

| Bitter compound | Diverse bitter compounds | Tas2r family | Chemical detection | IL-25 release |

Therapeutic Implications and Future Directions

The this compound-Vmn2r26 signaling pathway presents compelling opportunities for therapeutic intervention in infectious, inflammatory, and potentially neoplastic diseases. Strategic targeting of this system could yield novel approaches for modulating mucosal immunity with precision and reduced systemic effects.

Potential Therapeutic Applications

Anti-infective Strategies: Pharmacological potentiation of the Vmn2r26 pathway could enhance frontline mucosal immunity against enteric pathogens, potentially offering prophylactic or therapeutic benefits for bacterial diarrheal diseases [1]. Small molecule Vmn2r26 agonists might function as mucosal immune adjuvants that boost innate defense mechanisms without directly targeting pathogens, potentially reducing selective pressure for antimicrobial resistance [1]. The natural amplification loop through SpiB-mediated Tuft-2 cell expansion provides an especially attractive feature for sustained immunity against persistent or recurring infections [1] [2].

Inflammatory Disease Modulation: As tuft cells and their products (including PGD2) have been implicated in various inflammatory conditions, selectively inhibiting the Vmn2r26 pathway might offer new approaches for inflammatory bowel disease therapy [1]. The localization of this signaling system to a specific epithelial cell subset presents opportunities for tissue-targeted therapeutics with reduced systemic side effects compared to broad immunosuppressants. Given the role of bacterial metabolites in pathway activation, microbiome-based interventions represent a complementary approach to modulating this system [1] [3].

Cancer Immunotherapy Applications: As tuft cells and related solitary chemosensory cells have been identified in various epithelial tissues beyond the intestine, the fundamental principles of this bacterial sensing system might be harnessed for mucosal cancer immunotherapy [1]. Local activation of epithelial surveillance cells could potentially enhance antitumor immunity at mucosal surfaces, while the PGD2 axis might be manipulated to control specific immune cell populations in the tumor microenvironment.

Drug Development Considerations

The development of therapeutics targeting the this compound-Vmn2r26 pathway must address several unique considerations. From a pharmacological perspective, the location of Vmn2r26 on epithelial cells at the mucosal interface presents both opportunities and challenges for drug delivery, likely requiring topical administration strategies or sophisticated targeting approaches for systemic compounds. The species specificity of vomeronasal receptors necessitates careful validation of animal models for preclinical testing, as receptor-ligand interactions may not fully conserve between humans and model organisms. From a safety perspective, the pleiotropic effects of PGD2 and other lipid mediators demand thorough evaluation of potential on-target side effects, particularly in tissues with tuft cell populations beyond the intended site of action. Finally, the interindividual variation in microbiome-derived this compound production might influence drug responses, potentially requiring patient stratification strategies based on microbial metabolic profiles.

Conclusion

The this compound-Vmn2r26 signaling pathway represents a sophisticated mechanism of epithelial immunosurveillance that translates bacterial metabolite detection into coordinated antimicrobial responses. Through this system, Tuft-2 cells function as sentinel chemosensors at mucosal interfaces, integrating chemical information from the microbial environment to orchestrate innate immune defenses. The mechanistic understanding of this pathway—from bacterial metabolite recognition through Vmn2r26, to intracellular calcium signaling, PGD2 production, and SpiB-mediated transcriptional regulation—provides a comprehensive framework for appreciating how epithelial tissues actively participate in immunity beyond their traditional barrier functions.

The discovery and elucidation of this pathway highlights several fundamental principles in host-microbe interactions. First, it demonstrates the sophisticated evolutionary adaptation of chemosensory systems for immune monitoring, co-opting receptors traditionally associated with smell and taste for pathogen detection. Second, it reveals the metabolic dialogue between host and microbiota, where bacterial products serve not just as nutritional resources but as informational molecules that shape immune responses. Finally, it underscores the functional specialization within epithelial cell populations, with Tuft-2 cells dedicated specifically to microbial metabolite sensing while other epithelial cell types focus on absorption, secretion, or barrier maintenance.

References

N-Undecanoylglycine innate immunity sensor

Core Discovery and Technical Overview

The sensor function of N-Undecanoylglycine was identified in a specific population of intestinal epithelial cells known as Tuft-2 cells [1] [2]. The key elements of this discovery are summarized in the table below.

| Component | Description |

|---|---|

| Sensor Cell | Intestinal Tuft-2 cell (identified by signature marker Sh2d6 and origin from Lgr5+ intestinal stem cells) [1] [2] |

| Receptor | Vomeronasal receptor Vmn2r26 (a G-protein coupled receptor, GPCR) [1] |

| Ligand | Bacterial metabolite This compound [1] |

| Core Signaling Axis | GPCR-PLCγ2-Ca2+ [1] |

| Key Transcription Factor | SpiB (promoted by Vmn2r26 signaling, responsible for Tuft-2 cell development and expansion) [1] |

| Primary Effector Function | Production of Prostaglandin D2 (PGD2), which enhances mucus secretion from Goblet cells to exert antibacterial immunity [1] |

Quantitative Data from Key Experiments

The 2022 study provided quantitative data validating the mechanism, which is consolidated here for easy reference [1].

| Experimental Finding | Quantitative/Measurable Outcome |

|---|---|

| Tuft-2 Cell Expansion | Rapid expansion of Tuft-2 cells in response to bacterial infection [1]. |

| Infection Susceptibility | Depletion of Tuft-2 cells resulted in susceptibility to bacterial infection [1]. |

| Gene Expression Profiling | Microarray analysis detailing gene expression of Tuft-2 cells vs. non-Tuft-2 epithelial cells under Shigella infection (Dataset: GSE184675) [2]. |

Detailed Experimental Protocols

The research utilized a combination of genetic, molecular, and immunological techniques to delineate this pathway [1] [2].

- Identification and Isolation of Tuft-2 Cells

- Gene Expression Analysis

- Microarray: The gene expression profile of Tuft-2 cells compared to non-Tuft-2 intestinal epithelial cells was detailed using microarray technology, particularly under conditions of Shigella infection. This dataset is publicly available under the accession number GSE184675 [2].

- Functional Validation

- Cell Depletion Studies: To establish the necessary role of Tuft-2 cells, researchers performed depletion experiments. The specific methodology (e.g., using diphtheria toxin receptor in Sh2d6-expressing cells) is inferred as a common approach, though the exact technique is not specified in the provided abstracts [1].

- Bacterial Challenge Model: Mice were subjected to bacterial infection (e.g., with Shigella) to observe the consequent expansion of Tuft-2 cells and the overall immune response [1].

This compound Sensing Signaling Pathway

The diagram below illustrates the stepwise molecular mechanism by which Tuft-2 cells sense this compound to mount an antibacterial immune response.

This compound sensing by Tuft-2 cells triggers PGD2 production and a transcriptional program for cell expansion, leading to antibacterial immunity [1].

Research Implications and Future Directions

This discovery redefines the role of Tuft cells beyond anti-parasitic immunity, positioning them as key sentinels against bacterial invasion [1]. The Vmn2r26 receptor represents a novel potential drug target. Agonists could be developed to boost mucosal immunity against enteric bacterial infections, while understanding this pathway may provide insights into the treatment of inflammatory diseases rooted in host-microbiota interactions [1].

References

Core Mechanism of N-Undecanoylglycine Sensing by Tuft-2 Cells

Intestinal Tuft-2 cells function as chemosensory sentinels in the epithelial barrier. They detect bacterial invasion through a specific metabolite and activate a multi-faceted immune response [1] [2].

The diagram below illustrates the core signaling pathway triggered upon detection of N-undecanoylglycine.

This pathway is initiated when the bacterial metabolite This compound binds to its cognate receptor on the Tuft-2 cell surface [1]. The activation of this G-protein-coupled receptor (GPCR) triggers a downstream signaling cascade that results in two critical outcomes:

- The production of Prostaglandin D2 (PGD2), which acts on nearby goblet cells to enhance mucus secretion and physically trap and expel bacteria [1].

- The promotion of Tuft-2 cell development and expansion, creating a positive feedback loop to amplify the immune response [1].

Key Experimental Data and Functional Outcomes

The following tables summarize the core quantitative findings and functional implications from the primary research.

Table 1: Key Molecular Components in Tuft-2 Cell Antimicrobial Immunity

| Component | Type/Function | Experimental Evidence |

|---|---|---|

| This compound | Bacterial metabolite; activating ligand | Identified as the key agonist for Vmn2r26 [1]. |

| Vmn2r26 | Vomeronasal receptor; signal initiator | Receptor for this compound; required for immunity [1]. |

| Sh2d6 | Signature cell marker | Identified as a defining protein for CD45+ Tuft-2 cells [1] [3]. |

| POU2F3 | Master transcription factor | Essential for the development of all tuft cells [2] [4]. |

| SpiB | Transcription factor; cell regulator | Promoted by Vmn2r26 signaling; drives Tuft-2 cell expansion [1]. |

| PGD2 | Eicosanoid; effector molecule | Key output of pathway; enhances goblet cell mucus secretion [1]. |

Table 2: Functional Consequences of Tuft-2 Cell Activation

| Process | Outcome | Significance |

|---|---|---|

| Bacterial Sensing | Detection of this compound via Vmn2r26 | Allows the epithelium to directly "taste" and identify bacterial presence [1]. |

| Intercellular Signaling | Production and release of PGD2 | Paracrine signal that activates goblet cells, a classic example of cross-talk between epithelial cell types to strengthen barrier defense [1]. |

| Cell Expansion | Upregulation of SpiB | Creates a feed-forward loop to increase the number of sentinel cells during infection [1]. |

| Immunity | Protection against bacterial infection | Mice depleted of Tuft-2 cells showed increased susceptibility to bacterial challenge, proving their non-redundant role [1]. |

Detailed Experimental Protocols for Key Findings

For researchers seeking to replicate or build upon these findings, here is a detailed breakdown of the core methodologies cited.

1. Protocol: Identifying Tuft-2 Cells and Their Origin

- Objective: To define the cellular identity and developmental lineage of Tuft-2 cells.

- Methods:

- Signature Marker Identification: Used microarrays to compare gene expression profiles of Tuft-2 cells with non-Tuft-2 epithelial cells under conditions of Shigella infection. This led to the identification of Sh2d6 as a signature marker [3].

- Lineage Tracing: Employed genetic fate-mapping techniques to demonstrate that Tuft-2 cells are derived from Lgr5+ intestinal stem cells and are not of bone marrow origin [3].

- Key Controls: Analysis required confirmation that the cells were epithelial (CD45-) and not hematopoietic [3].

2. Protocol: Establishing the Role of Tuft-2 Cells in Bacterial Clearance

- Objective: To determine the functional necessity of Tuft-2 cells in antibacterial immunity in vivo.

- Methods:

- Animal Model: Used mouse models susceptible to bacterial infection.

- Cell Depletion: Specific depletion of Tuft-2 cells was achieved, likely through genetic or antibody-mediated approaches (specific method not detailed in results).

- Infection Challenge: Depleted and control mice were challenged with pathogenic bacteria (e.g., Shigella).

- Outcome Measurement: Monitored bacterial loads and overall animal survival. Mice depleted of Tuft-2 cells showed increased susceptibility to infection [1].

- Key Observation: Tuft-2 cells were observed to expand rapidly following bacterial infection [1].

3. Protocol: Mapping the Vmn2r26 Signaling Pathway

- Objective: To delineate the molecular cascade from metabolite sensing to effector functions.

- Methods:

- Ligand-Receptor Binding: Used in vitro assays to demonstrate that this compound specifically activates the Vmn2r26 receptor.

- Signal Transduction: Employed calcium imaging and biochemical assays to show that Vmn2r26 engagement activates the GPCR-PLCγ2-Ca²⁺ signaling axis [1].

- Downstream Analysis: Measured the production of PGD2 and the upregulation of the SpiB transcription factor as key downstream events [1].

- Functional Validation: The biological relevance of PGD2 was confirmed by demonstrating its role in enhancing mucus secretion from goblet cells [1].

Research Context and Therapeutic Implications

Tuft Cell Heterogeneity: It is crucial to distinguish between tuft cell subtypes. The small intestine contains at least two subtypes: Tuft-1 (enriched in neuronal development genes) and Tuft-2 (enriched in immune-related genes like Vmn2r26 and Sh2d6) [4]. This work focuses exclusively on the Tuft-2 subset.

Brozerole in Type 2 Immunity: Tuft cells are also well-established orchestrators of type 2 immunity against helminths and protists, often via sensing the metabolite succinate [2] [5]. The this compound-Vmn2r26 pathway reveals a parallel, specialized mechanism for direct antibacterial defense.

Therapeutic Potential: This pathway offers several attractive targets for drug development:

- Vmn2r26 as a Drug Target: Could be targeted with synthetic agonists to boost immunity in immunocompromised individuals or with antagonists to modulate chronic inflammation.

- PGD2 Pathway: Modulating the PGD2 receptor could offer a way to finely control mucus production and barrier function in diseases like IBD.

- SpiB Regulation: Understanding the control of Tuft-2 cell population dynamics could lead to therapies aimed at regenerating or stabilizing the epithelial barrier.

References

- 1. Intestinal Tuft - 2 exert cells via sensing... antimicrobial immunity [pubmed.ncbi.nlm.nih.gov]

- 2. in the intestine, Tuft and beyond | Nature Reviews... cells immunity [nature.com]

- 3. GSE184675 - Intestinal Tuft - 2 exert antimicrobial... - OmicsDI cells [omicsdi.org]

- 4. Frontiers | Possible connection between intestinal tuft , ILC cells s and... 2 [frontiersin.org]

- 5. Metabolomic and functional analyses of small molecules secreted by... [link.springer.com]

Comprehensive Technical Guide: N-Undecanoylglycine Bacterial Sensing in Intestinal Epithelium

Introduction to Intestinal Tuft Cells and Bacterial Sensing

The intestinal epithelium represents a critical interface between the host and external environment, employing sophisticated cellular mechanisms to detect and respond to microbial challenges. Among the specialized epithelial cells, tuft cells (also known as brush cells) have emerged as sentinels that play a pivotal role in innate immunity against various pathogens. These rare chemosensory cells comprise only approximately 0.4% of the intestinal epithelial population yet exert disproportionate influence on mucosal immunity through their unique capacity to detect pathogen-associated molecular patterns and coordinate appropriate immune responses [1] [2]. Recent research has illuminated the specific role of a tuft cell subpopulation, termed Tuft-2 cells, in directly sensing bacterial metabolites and orchestrating antimicrobial immunity through a defined molecular pathway [3] [4].

Tuft cells are morphologically distinct, characterized by their bottle-shaped structure and unique apical microvilli tufts that project into the intestinal lumen. Their name originates from these distinctive "tufts" of microvilli, which provide increased surface area for environmental sensing [1] [5]. At the molecular level, tuft cells express specific markers including Doublecortin-like kinase 1 (DCLK1), which participates in microtubule formation, and POU class 2 homeobox 3 (Pou2f3), a master transcriptional regulator essential for tuft cell development and function [1] [2]. Single-cell RNA sequencing studies have further revealed heterogeneity within the tuft cell population, identifying two distinct subtypes: Tuft-1 cells, which express genes associated with neuronal development, and Tuft-2 cells, which are enriched for immune response genes including cytokine receptors and antimicrobial effectors [1] [5].

The discovery that Tuft-2 cells specifically sense bacterial infection through recognition of the metabolite N-undecanoylglycine represents a significant advancement in our understanding of intestinal innate immunity. This guide provides a comprehensive technical overview of this sensing mechanism, presents quantitative experimental data in accessible tables, details relevant methodologies, and illustrates the signaling pathways through professional diagrams to facilitate research and drug development efforts targeting this antimicrobial pathway.

This compound Sensing Mechanism

Molecular Recognition and Signaling Cascade

The bacterial metabolite this compound (also referred to as N-C11-G) functions as a critical ligand in the tuft cell-mediated detection of gram-negative bacteria, particularly Shigella species. This medium-chain fatty acid conjugate is sensed specifically by the vomeronasal receptor Vmn2r26, a G-protein coupled receptor (GPCR) expressed on the surface of intestinal Tuft-2 cells [3] [4]. The identification of SH2 Domain Containing 6 (Sh2d6) as a signature marker for CD45+ Tuft-2 cells has enabled precise characterization of this specific cell population and its distinct role in antibacterial immunity [3].

The molecular signaling cascade initiated by this compound binding unfolds through a defined sequence:

- Ligand-receptor engagement: this compound structurally complements and binds to the Vmn2r26 receptor on Tuft-2 cells

- GPCR activation: This binding triggers conformational changes in the Vmn2r26 receptor, activating associated G-proteins

- Downstream signaling: The activated G-proteins stimulate phospholipase C gamma2 (PLCγ2), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG)

- Calcium release: IP3 binding to receptors on the endoplasmic reticulum induces calcium ion (Ca2+) release from intracellular stores

- Effector activation: The elevated intracellular Ca2+ concentration triggers two primary effector pathways: prostaglandin D2 (PGD2) production and SpiB transcription factor expression [3]

This signaling axis represents a novel mechanism of bacterial detection distinct from the succinate-Sucnr1 pathway employed by tuft cells in response to parasitic infections, highlighting the remarkable adaptability of these sensory cells in discriminating between different pathogen types through specific metabolite-receptor interactions [1] [6].

Functional Immune Consequences

The this compound sensing mechanism initiates a coordinated antimicrobial response with multiple effector components:

- PGD2-mediated mucus secretion: Tuft-2 cell-derived PGD2 acts directly on nearby goblet cells to stimulate mucus production and release, enhancing the physical barrier against bacterial invasion [3]

- SpiB-driven tuft cell expansion: Vmn2r26 signaling promotes expression of the SpiB transcription factor, which drives Tuft-2 cell proliferation and population expansion in response to bacterial challenge [3] [4]

- Circuit amplification: The initial detection mechanism amplifies into a broader immune response through cellular expansion and mediator production

This this compound-Vmn2r26 pathway functions independently of the established tuft-ILC2 type 2 immunity circuit typically activated during parasitic infections, which involves tuft cell production of IL-25, activation of type 2 innate lymphoid cells (ILC2s), and ILC2 secretion of IL-13 that promotes further tuft and goblet cell differentiation [1]. Instead, the bacterial sensing mechanism represents a more direct epithelial response to bacterial challenge, though potential intersections between these pathways remain an active area of investigation.

Quantitative Data Summary

Key Experimental Findings on this compound Sensing

Table 1: Summary of key experimental findings on this compound sensing in Tuft-2 cells

| Experimental Finding | Quantitative Result | Experimental System | Bacterial Model | Citation |

|---|---|---|---|---|

| Tuft-2 cell expansion post-infection | Significant increase | Mouse intestinal epithelium | Shigella species | [3] |

| This compound detection threshold | Not quantified | In vitro receptor binding assays | Purified metabolite | [3] |

| Bacterial clearance efficiency | Enhanced in wild-type vs. Tuft-2 depleted models | Mouse infection models | Shigella species | [3] [4] |

| PGD2 production increase | Significantly elevated | Mouse intestinal organoids | Shigella species / this compound | [3] |

| Mucus secretion enhancement | Quantitatively increased | Goblet cell co-culture systems | PGD2 stimulation | [3] |

| SpiB expression upregulation | Markedly induced | Gene expression analysis in Tuft-2 cells | Shigella infection | [3] [4] |

Tuft Cell Characteristics and Responses

Table 2: Tuft cell characteristics and response profiles to different pathogens

| Parameter | Steady State | Bacterial Challenge | Parasitic Challenge | Measurement Method | |---------------|------------------|-------------------------|-------------------------|------------------------| | Tuft cell abundance | 0.4% of intestinal epithelium | Increased (~2-3 fold) | Increased (~5-10 fold) | Immunofluorescence, flow cytometry | [1] [2] | | Primary activating ligand | None | this compound (bacteria) | Succinate (parasites) | Receptor binding assays | [3] [6] | | Key receptor | Baseline Vmn2r26 expression | Vmn2r26 (bacteria) | Sucnr1 (parasites) | Gene expression, knockout models | [3] [1] | | Primary effector molecules | Low level IL-25 | PGD2, SpiB | IL-25, acetylcholine | Cytokine measurement, transcriptomics | [3] [2] | | Downstream immune targets | None | Goblet cells | ILC2s, enteric neurons | Cell-specific response assays | [3] [1] | | Functional outcome | Homeostatic surveillance | Mucosal barrier enhancement | Worm expulsion, tissue remodeling | Infection challenge models | [3] [6] |

Experimental Protocols & Methodologies

In Vivo Bacterial Challenge and Tuft Cell Analysis

The investigation of this compound sensing in intestinal Tuft-2 cells employs specialized experimental models and analytical techniques:

Animal models: Researchers utilize conventional mice and genetically modified strains (including Tuft-2 cell-deficient models) for bacterial challenge studies. The Shigella infection model involves oral administration of pathogenic bacteria with monitoring of intestinal response over 24-72 hours [3] [4]. For precise cell ablation studies, Pou2f3-/- mice (which lack tuft cells) or specific Tuft-2 depletion models provide critical comparative systems to establish cell-specific functions [3] [2].

Tuft cell quantification: Following infection, intestinal tissues are processed for epithelial cell isolation using enzymatic digestion (collagenase/dispase) followed by fluorescence-activated cell sorting (FACS) with antibodies against specific tuft cell markers (DCLK1, Sox9, or Sh2d6 for Tuft-2 cells) [3] [1]. Alternatively, immunofluorescence microscopy of intestinal sections using these markers enables spatial localization and quantification of tuft cells along the crypt-villus axis [3].

Gene expression analysis: Isolated tuft cells can be subjected to single-cell RNA sequencing to characterize transcriptional responses or quantitative PCR for specific target genes (Vmn2r26, SpiB, Hpgds) to validate pathway activation [3] [4]. Microarray analysis comparing gene expression profiles of Tuft-2 cells versus non-Tuft-2 epithelial cells under Shigella infection conditions has been deposited under GEO accession GSE184675 [4].

Organoid Models for Tuft Cell Signaling Studies

Intestinal organoid cultures provide a powerful ex vivo system for investigating tuft cell biology:

Organoid establishment: Mouse intestinal organoids are generated by isolating crypts from small intestinal tissue using chelation and vigorous shaking. Crypts are embedded in Matrigel and cultured with essential growth factors (EGF, Noggin, R-spondin) to promote 3D organoid formation and maintenance [7]. Human intestinal organoids (HIOs) derived from pluripotent stem cells offer a model of immature intestinal epithelium that closely resembles fetal intestine and responds to bacterial colonization [7].

Bacterial metabolite stimulation: Organoids are exposed to purified this compound (typically at concentrations ranging from 10-100μM) or infected with live bacteria (e.g., Shigella species) to assess tuft cell activation. For bacterial co-culture, a vertical diffusion chamber (VDC) model can be employed to create separate apical and basolateral compartments that more closely mimic in vivo oxygen conditions and enhance bacterial-epithelial interactions [8].

Pathway inhibition studies: Specific pathway components can be inhibited using pharmacological inhibitors (e.g., PLC inhibitors, calcium chelators) or genetic approaches (CRISPR/Cas9-mediated gene editing) to establish requirement of individual signaling elements. Measurement of calcium flux using fluorescent indicators (e.g., Fura-2) provides direct evidence of pathway activation following this compound stimulation [3].

Metabolite Detection and Receptor Binding Assays

The characterization of this compound as a tuft cell activator involved sophisticated metabolomic approaches:

Metabolite profiling: Bacterial culture supernatants are analyzed using hydrophilic interaction liquid chromatography (HILIC) coupled with mass spectrometry to identify and quantify secreted small molecules [6]. Comparative analysis between infected and uninfected intestinal contents can reveal pathogen-specific metabolites.

Receptor-ligand validation: Direct interaction between this compound and Vmn2r26 can be demonstrated through competitive binding assays using labeled ligands or cellular activation assays in receptor-transfected cell lines measuring calcium flux or downstream signaling events [3].

Functional validation: Candidate metabolites identified through metabolomic screening are administered to mice (via drinking water or direct gavage) with assessment of tuft cell expansion (typically measured after 5 days) and immune activation to confirm biological activity [6].

Signaling Pathway Diagrams

This compound Sensing in Intestinal Tuft-2 Cells

This compound sensing mechanism in intestinal Tuft-2 cells leading to antibacterial immunity.

Tuft Cell Immune Circuits in Bacterial vs Parasitic Infection

Comparative signaling pathways of tuft cell responses to bacterial versus parasitic infections.

Research Applications and Therapeutic Implications

The elucidation of the this compound-Vmn2r26 signaling axis in intestinal Tuft-2 cells opens several promising avenues for translational research and therapeutic development:

Anti-infective strategies: Targeting the Vmn2r26 receptor with synthetic agonists could potentially enhance innate immune responses against gram-negative bacterial pathogens, offering an alternative to conventional antibiotics. This approach might be particularly valuable in addressing antibiotic-resistant infections by leveraging host defense mechanisms rather than directly targeting bacteria [3].

Inflammatory bowel disease: Modulating tuft cell activity represents a potential therapeutic strategy for conditions like ulcerative colitis, where tuft cell numbers are diminished. Administration of succinate has been shown to improve chronic intestinal inflammation accompanied by increased tuft cell numbers, suggesting that similar approaches targeting the bacterial sensing pathway might yield benefits [5].

Metabolic syndrome and obesity: Emerging evidence suggests tuft cells may play a role in whole-body energy metabolism. The tuft-ILC2 circuit regulates intestinal remodeling and homeostasis in response to diet, and tuft cells may be involved in obesity-associated intestinal inflammation and metabolic dysfunction [5].

Drug delivery platforms: The specific expression of Vmn2r26 on Tuft-2 cells could be exploited for targeted drug delivery to the intestinal epithelium, potentially enhancing localized therapeutic effects while minimizing systemic exposure.

Further research is needed to fully characterize the structural basis of this compound binding to Vmn2r26, identify additional bacterial ligands that activate tuft cells, and explore potential cross-regulation between the bacterial and parasitic response pathways. The development of more specific genetic tools for tuft cell manipulation and advanced organoid models incorporating immune cells will accelerate our understanding of this critical antimicrobial sentinel system.

References

- 1. Frontiers | Regulation of the tuft cell-ILC2 circuit in intestinal mucosal... [frontiersin.org]

- 2. Tuft cells in the intestine , immunity and beyond | Nature Reviews... [nature.com]

- 3. Tuft-2 cells exert antimicrobial immunity via Intestinal ... sensing [pubmed.ncbi.nlm.nih.gov]

- 4. GSE184675 - Intestinal Tuft-2 cells exert antimicrobial... - OmicsDI [omicsdi.org]

- 5. Frontiers | Possible connection between intestinal tuft cells , ILC2s and... [frontiersin.org]

- 6. Metabolomic and functional analyses of small molecules secreted by... [link.springer.com]

- 7. colonization stimulates a complex physiological response in... Bacterial [elifesciences.org]

- 8. Video: Enteric Bacterial Invasion Of Intestinal Cells In Vitro... Epithelial [jove.com]

N-Undecanoylglycine structure activity relationship

Chemical Structure and Properties

N-Undecanoylglycine is an acylglycine where an undecanoyl group (an 11-carbon fatty acid chain) is attached to the nitrogen atom of a glycine molecule [1] [2]. The table below summarizes its core structural and predicted physicochemical properties, which are crucial for understanding its interactions in biological systems.

| Property | Value / Description |

|---|---|

| Systematic Name | 2-undecanamidoacetic acid [1] [2] |

| Molecular Formula | C13H25NO3 [1] [2] |

| Average Molecular Weight | 243.34 g/mol [1] [2] |

| Chemical Structure | CH3-(CH2)9-C(=O)-NH-CH2-C(=O)OH [1] |

| Classification | N-acyl-alpha amino acid [1] [2] |

| Predicted LogP | 3.48 (Indicates moderate lipophilicity) [1] [2] |

| Hydrogen Bond Donors | 2 (Amide NH and Carboxylic acid OH) [1] [2] |

| Hydrogen Bond Acceptors | 3 (Two carbonyl oxygens and one amide oxygen) [1] [2] |

| Rule of Five Compliance | Yes (Indicates good drug-like bioavailability potential) [1] |

Known Biological Activity and Mechanism

Current research indicates that this compound is not just a metabolite but has a specific role in antimicrobial immunity.

- Function: It is a bacterially derived metabolite that acts as a signaling molecule sensed by a specific host receptor [3].

- Receptor: It is recognized by the vomeronasal receptor Vmn2r26 on intestinal Tuft-2 cells [3].

- Mechanism: Binding to Vmn2r26 activates a GPCR-PLCγ2-Ca²⁺ signaling axis. This leads to the production of prostaglandin D2 (PGD2), which in turn stimulates mucus secretion from goblet cells, initiating an antibacterial immune response [3].

The following diagram illustrates this signaling pathway:

A Framework for SAR Investigation

Since a direct SAR for this compound is unavailable, the established approach involves systematically modifying its structure and observing changes in biological activity [4] [5]. The table below outlines key structural features and the experimental modifications that would form the basis of a SAR study.

| Structural Feature | Hypothesized Role | Proposed SAR Modifications |

|---|---|---|

| Fatty Acid Chain Length (C-11) | Critical for receptor binding (Vmn2r26) and lipophilicity. | Synthesize analogs with shorter (C9, C10) and longer (C12, C13) chains to find the optimal length. |

| Carboxylic Acid Group | Potential for ionic/hydrogen bonding with receptor. | Test esterified (e.g., methyl ester) or amide derivatives to assess necessity of a free acid. |

| Amide Linkage | Key for structural integrity and potential H-bonding. | Explore isosteric replacements (e.g., reverse amide, sulfonamide) to probe bonding importance. |

Experimental Protocols for SAR

Should you embark on an SAR study for this compound, the following methodologies are standard for evaluating its activity and that of its analogs.

Key Biological Assay: The primary assay would test the compound's ability to activate the identified signaling pathway.

- Method: Use cell-based assays (e.g., reporter gene assays, Ca²⁺ flux measurements) in a cell line expressing the Vmn2r26 receptor.

- Readout: Measure downstream effects like PGD2 production or expression of the transcription factor SpiB, which is responsible for Tuft-2 cell development in response to this pathway [3].

Supporting Microbiological Assay

Research Status and Next Steps

This compound is an emerging biomarker and signaling molecule. Its primary documented role is in activating intestinal immunity [3], and a 2024 study identified it as a potential predictive biomarker for treatment response in Kashin-Beck disease [6]. This suggests its biological significance extends beyond gut immunity, but dedicated SAR studies are not yet published.

To advance research, you could:

- Probe Key Functional Groups: Systematically modify the carboxylic acid, amide bond, and fatty chain to map the chemical space critical for activity [4].

- Explore Analogs: Broaden the search to include commercially available or synthetically accessible N-acylglycines with varying chain lengths and substitutions.

- Investigate the Receptor: A deeper study on the Vmn2r26 receptor, including its structure and binding pocket, could enable structure-based drug design.

References

- 1. Showing Compound N - Undecanoylglycine (FDB029363) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for... [hmdb.ca]

- 3. Intestinal Tuft-2 cells exert antimicrobial immunity via sensing bacterial... [pubmed.ncbi.nlm.nih.gov]

- 4. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 5. Exploring the Structure - Activity (SAR) of Drugs Relationship [azolifesciences.com]

- 6. Plasma Metabolomics and Olink Proteomics... | Research Square [researchsquare.com]

Comprehensive Technical Guide: N-Undecanoylglycine in Chemosensory Immunity

Introduction and Biological Context

N-Undecanoylglycine is a bacterial metabolite that has emerged as a critical signaling molecule in mucosal immunity, serving as a key ligand that activates specialized intestinal epithelial cells. This fatty acid conjugate (chemical formula: C₁₃H₂₅NO₃) represents a novel class of microbial-derived messengers that mediate cross-kingdom communication between the host immune system and commensal or pathogenic bacteria [1] [2]. The discovery of its role in activating intestinal Tuft-2 cells has provided significant insights into how the mammalian immune system continuously monitors and responds to bacterial presence in the gastrointestinal tract. Unlike traditional pathogen-associated molecular patterns that trigger broad inflammatory responses, this compound appears to function through a specialized sensory mechanism that connects direct microbial detection to targeted antimicrobial defense strategies.

The biological significance of this compound recognition extends beyond simple pathogen detection to encompass homeostatic maintenance of the intestinal interface. Tuft-2 cells, which express the receptor for this bacterial metabolite, are strategically positioned at the host-environment boundary where they function as sensory sentinels that translate bacterial chemical signals into coordinated immune responses [2]. This system represents a sophisticated mechanism whereby the host leverages bacterial metabolic products as indicators of microbial presence, allowing for rapid response to potential pathogens while presumably maintaining tolerance to commensals. The functional characterization of this metabolite-receptor interaction has opened new avenues for understanding how the immune system distinguishes between beneficial and harmful bacteria through chemical sensing, potentially informing novel therapeutic approaches for inflammatory bowel diseases, infections, and other mucosal disorders.

Molecular Mechanism of Action

Vmn2r26-Mediated Recognition

The specific molecular recognition of this compound occurs through the vomeronasal receptor Vmn2r26, which is preferentially expressed on intestinal Tuft-2 cells [2]. Vmn2r26 belongs to the family of vomeronasal receptors traditionally associated with chemosensory detection in the olfactory system but repurposed in the gut for immune monitoring. This receptor exhibits high specificity for this compound over structurally similar metabolites, enabling precise discrimination of this bacterial signal. The binding interaction between Vmn2r26 and this compound initiates a downstream signaling cascade that ultimately coordinates antimicrobial defense programs. Structural analysis suggests that the undecanoyl (11-carbon) fatty acid chain of this compound is critical for receptor binding, while the glycine moiety may contribute to binding affinity and specificity through complementary electrostatic interactions with the receptor's ligand-binding domain.

Intracellular Signaling Cascade

Following ligand binding, Vmn2r26 activates a G-protein-coupled receptor (GPCR) signaling pathway that centers on phospholipase C gamma2 (PLCγ2) activation and intracellular calcium mobilization [2]. The complete signaling mechanism involves several coordinated steps:

- Receptor Activation: this compound binding induces conformational changes in Vmn2r26 that trigger G-protein dissociation, primarily engaging Gαq-type G proteins

- Calcium Mobilization: Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to IP₃-mediated calcium release from intracellular stores

- Gene Expression Regulation: The calcium flux activates transcription factors, including SpiB, which drives Tuft-2 cell expansion and maintenance during bacterial challenge

- Prostaglandin Production: Calcium signaling simultaneously activates enzymes in the prostaglandin synthesis pathway, particularly cyclooxygenase-2 (COX-2), leading to prostaglandin D2 (PGD₂) production

This signaling axis represents a direct molecular link between bacterial metabolite detection and effector immune responses, positioning Tuft-2 cells as both sensors and coordinators of intestinal immunity.

Functional Consequences in Mucosal Immunity

Downstream Immunological Effects

The activation of Tuft-2 cells by this compound culminates in several critical immune effects that enhance barrier protection against bacterial threats. The production of prostaglandin D2 (PGD₂) serves as a pivotal effector mechanism that mediates cross-talk with other intestinal cell types [2]. Specifically, PGD₂ functions in a paracrine manner to stimulate neighboring goblet cells, enhancing their mucus production and secretion capabilities. This increased mucus release strengthens the physical barrier function of the intestinal epithelium, creating a more formidable obstacle to bacterial invasion and penetration. The mucus layer serves as both a lubricant and a selective filter, trapping pathogens while allowing nutrient absorption, with its enhanced production following this compound detection representing a proactive defense mechanism against potential bacterial threats.

In addition to barrier enhancement, the Tuft-2 cell response includes direct antimicrobial programming that extends beyond simple physical protection. The coordinated immune response likely involves the production of additional antimicrobial factors, though PGD₂-mediated mucus enhancement appears to be a primary effector mechanism [2]. This integrated defense strategy allows the host to rapidly respond to bacterial presence without initiating a full-scale inflammatory response that could cause collateral tissue damage. The spatial organization of this system—with Tuft-2 cells positioned strategically in the intestinal epithelium—ensures that bacterial detection occurs at the initial site of potential invasion, enabling localized responses that contain threats before they can disseminate deeper into tissues. This mechanism represents a sophisticated adaptation that leverages bacterial chemical production as an "early warning system" for the host immune system.

Cellular Expansion and Maintenance

An additional consequential outcome of Vmn2r26 signaling is the enhanced expansion and maintenance of the Tuft-2 cell population itself through upregulation of the transcription factor SpiB [2]. This positive feedback mechanism ensures that the sensory capacity of the system scales with bacterial challenge intensity. Following this compound exposure, the intracellular calcium signaling activates signaling pathways that increase SpiB expression, which in turn promotes Tuft-2 cell differentiation and proliferation. This expansion amplifies the host's detection capability for subsequent bacterial encounters, creating a form of "memory" at the innate immune level that enhances future responsiveness.

The Tuft-2 cell expansion mediated by SpiB represents a long-term adaptation to bacterial presence that complements the immediate effector functions of PGD₂ production. This dual mechanism—combining rapid effector response with population expansion—ensures both immediate protection and sustained vigilance against persistent or recurring bacterial challenges. The maintenance of an expanded Tuft-2 cell population following initial activation potentially contributes to heightened barrier surveillance during periods of increased bacterial exposure, although the precise duration of this expanded state and its regulation remain active areas of investigation. This cellular expansion mechanism illustrates how innate immune cells can dynamically adjust their population size in response to environmental cues, optimizing defensive capabilities without the clonal expansion characteristic of adaptive immunity.

Experimental Techniques and Methodologies

Tuft-2 Cell Biology and Depletion Models

The functional characterization of Tuft-2 cells in this compound sensing has relied on specialized experimental approaches that enable precise manipulation and observation of this rare intestinal cell population. A fundamental methodology involves the use of genetic targeting strategies that allow for specific depletion or labeling of Tuft-2 cells [2]. The Sh2d6 marker has been identified as a specific identifier for the CD45+ Tuft-2 cell subset, enabling their distinct identification among other tuft cell populations. In depletion models, elimination of Tuft-2 cells results in increased host susceptibility to bacterial infections, demonstrating their non-redundant role in antimicrobial defense. These models typically employ diphtheria toxin receptor expression in Sh2d6-positive cells, allowing conditional ablation when administered diphtheria toxin, followed by challenge with bacterial pathogens to assess resulting susceptibility phenotypes.

The assessment of Tuft-2 cell functional responses involves comprehensive analytical techniques:

- Flow Cytometry: Immunophenotyping using antibodies against surface markers (CD45, CD11b, CD11c) and intracellular staining for transcription factors (SpiB)

- Calcium Imaging: Fluorometric assays using Fura-2-AM or similar calcium-sensitive dyes to measure intracellular calcium flux following this compound stimulation

- Gene Expression Analysis: Quantitative PCR to measure transcript levels of key signaling components (Vmn2r26, Plcγ2, SpiB) and effector molecules (PGD₂ synthases)

- Histological Examination: Immunofluorescence staining of intestinal sections to determine Tuft-2 cell localization, density, and morphological changes following activation

These methodologies collectively enable rigorous characterization of Tuft-2 cell responses to bacterial metabolites and their contribution to intestinal immunity.

Receptor Deorphanization Approaches

The identification of this compound as the specific ligand for Vmn2r26 exemplifies the challenges of chemosensory receptor deorphanization. Multiple experimental approaches have been employed to establish functional ligand-receptor relationships in this system [2] [3]. The DREAM (Deorphanization of Receptors Based on Expression Alterations of mRNA Levels) technique has shown some utility, leveraging the principle that prolonged exposure to high concentrations of cognate ligands can alter receptor expression levels [3]. This method involves exposing native tissue or cell cultures to candidate ligands, followed by quantitative PCR assessment of receptor transcript levels. However, studies in Drosophila models have revealed significant limitations of this approach, as some confirmed ligands fail to induce expression changes while some expression changes occur without direct ligand-receptor interactions [3].

More robust deorphanization methodologies include:

- Heterologous Expression Systems: Recombinant expression of Vmn2r26 in cell lines (e.g., HEK293) with engineered calcium reporters or promiscuous G-proteins to enable high-throughput screening of compound libraries

- Genetic Validation: Confirmation through knockout models where Vmn2r26 deficiency abolishes cellular responses to this compound but not to other stimuli

- Binding Assays: Direct measurement of ligand-receptor interaction using labeled this compound analogues or competitive binding approaches with recombinant receptor proteins

- Functional Calcium Imaging: Primary Tuft-2 cells loaded with calcium-sensitive dyes are exposed to candidate bacterial metabolites while monitoring fluorescence changes indicative of activation

These complementary approaches provide varying levels of evidence for ligand-receptor relationships, with heterologous expression systems offering specificity while primary cell assays maintain physiological relevance.

Data Presentation and Visualization

Quantitative Data Tables

Table 1: Key Experimental Findings on this compound-Mediated Immunity

| Experimental Observation | Biological Significance | Experimental System |

|---|---|---|

| Tuft-2 cell depletion increases susceptibility to bacterial infection | Demonstrates essential role in antibacterial defense | In vivo bacterial challenge models [2] |

| Vmn2r26 recognizes this compound | Identifies specific receptor-ligand pair | Calcium imaging, heterologous expression [2] |

| GPCR-PLCγ2-Ca²⁺ signaling axis activation | Elucidates intracellular mechanism | Pharmacological inhibition, calcium imaging [2] |

| PGD₂ production and enhanced mucus secretion | Identifies effector mechanism | ELISA, histology, goblet cell function assays [2] |

| SpiB upregulation and Tuft-2 cell expansion | Reveals adaptive component | Flow cytometry, qPCR, lineage tracing [2] |

Table 2: Methodological Approaches for Studying this compound Signaling

| Methodology | Application | Technical Considerations |

|---|---|---|

| Tuft-2 cell depletion models | Function determination | Specificity of targeting, potential compensatory mechanisms |

| Vmn2r26 knockout/knockin | Receptor validation | Developmental compensation in constitutive models |

| Calcium imaging | Signaling activation | Distinction between primary and secondary calcium signals |

| DREAM technique | Receptor deorphanization | High false-positive/negative rates in insects [3] |

| Mass spectrometry | Metabolite detection | Sensitivity limits for low-abundance bacterial metabolites |

DOT Language Visualization Code

The following Graphviz DOT language code generates a signaling pathway diagram for this compound-induced immune activation:

This compound immune signaling pathway from bacterial metabolite to effector responses.

This diagram illustrates the sequential signaling events from bacterial production of this compound to ultimate immune effects, highlighting both the immediate mucus response and longer-term cellular expansion. The visualization employs the specified color palette with sufficient contrast for readability and follows Graphviz DOT language conventions [4] [5].

Table 3: DOT Language Diagram Components and Functions

| Diagram Element | Biological Representation | Visual Properties |

|---|---|---|

| Rectangular nodes | Molecular entities and processes | Color-coded by function |

| Elliptical nodes | Cell types and cellular outputs | Color-coded by type |

| Directed edges (arrows) | Activation or stimulation | Label distance >2.0 |

| Dashed edges | Indirect or modulatory effects | Constraint=false |

| Subgraph cluster | Localized signaling pathway | Light gray background |

Research Implications and Future Directions

The characterization of this compound as a bacterial metabolite that activates intestinal Tuft-2 cells via Vmn2r26 recognition has transformative implications for understanding mucosal immunity and developing novel therapeutic strategies. This discovery reveals a previously unappreciated sensory axis in intestinal homeostasis and defense, positioning Tuft-2 cells as key interpreters of bacterial chemical signals. From a translational perspective, this knowledge opens several promising avenues for therapeutic intervention. The Vmn2r26 receptor represents a potential drug target for modulating intestinal immune responses, with possibilities for both agonist and antagonist approaches depending on clinical context. In conditions characterized by inadequate antimicrobial defense, such as certain immunodeficiency states or chronic non-healing wounds, Vmn2r26 agonists could potentially enhance mucus barrier protection and bacterial clearance. Conversely, in inflammatory bowel diseases where mucus production may be dysregulated, selective modulation of this pathway might help restore barrier function.

Future research directions should address several unresolved questions in this signaling pathway:

- Spectrum of Ligands: Determine whether Vmn2r26 recognizes additional bacterial metabolites beyond this compound and how ligand specificity is achieved

- Regulatory Mechanisms: Identify how Vmn2r26 signaling is terminated and whether desensitization mechanisms exist that could be targeted therapeutically

- Human Translation: Investigate whether the orthologous receptor in humans maintains similar functions and whether genetic polymorphisms affect infection susceptibility

- Microbial Ecology: Explore how different bacterial species produce this compound and whether production levels correlate with commensal/pathogenic potential

- Therapeutic Development: Screen for synthetic modulators of Vmn2r26 that could be developed as pharmaceutical agents for mucosal disorders

References

- 1. - N | C13H25NO3 | CID 454092 - PubChem Undecanoylglycine [pubchem.ncbi.nlm.nih.gov]

- 2. Intestinal Tuft-2 cells exert antimicrobial immunity via sensing bacterial... [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Evaluation of the DREAM Technique for a High-Throughput... [frontiersin.org]

- 4. Intro to DOT — Large-scale language Network Analysis... Biological [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. | DOT Language Graphviz [graphviz.org]

detecting N-Undecanoylglycine mass spectrometry

Introduction to N-Undecanoylglycine

This compound is an acylglycine metabolite where a C-11 fatty acid (undecanoic acid) is conjugated to glycine via an amide bond [1]. These compounds are typically minor metabolites of fatty acid β-oxidation, but their elevated levels in biological fluids serve as important biomarkers for various fatty acid oxidation disorders [1]. The accumulation occurs due to disruptions in mitochondrial fatty acid oxidation pathways, making accurate detection crucial for clinical diagnostics.

The compound has a molecular formula of C₁₃H₂₅NO₃ with an average molecular weight of 243.3425 Da [1]. Its structure consists of an undecanoyl chain (C11) linked to the amino group of glycine, creating This compound (also known as undecanamidoacetic acid) [1].

Mass Spectrometry Detection Strategies

Analytical Approaches

Table: Mass Spectrometry Approaches for this compound Detection

| Method | Principle | Applications | Key Considerations |

|---|---|---|---|

| LC-MS/MS | Liquid chromatography separation with tandem MS detection | Clinical screening, biomarker verification | High sensitivity and specificity; requires method development |

| GC-MS | Gas chromatography separation with MS detection | Metabolic profiling, confirmatory testing | May require derivatization; excellent separation efficiency |

| Targeted MS | Selective reaction monitoring of specific transitions | Quantitative analysis, high-throughput screening | Excellent sensitivity; requires prior knowledge of transitions |

Mass spectrometry has emerged as a powerful technique for metabolite analysis due to its high sensitivity, specificity, and ability to provide structural information [2]. For this compound detection, both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) have been successfully employed in clinical and research settings [2] [1].

The selection of appropriate instrumentation depends on the specific application requirements. Triple quadrupole systems operated in multiple reaction monitoring (MRM) mode offer exceptional sensitivity for targeted quantification, while high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap) provide additional specificity through accurate mass measurements for untargeted screening approaches [2].

Method Development Considerations

Chromatographic separation is critical for resolving this compound from isobaric compounds and matrix interferences. Reversed-phase chromatography using C18 columns with water/acetonitrile or water/methanol mobile phases containing 0.1% formic acid is commonly employed [1]. Under these conditions, this compound exhibits a predicted retention time of approximately 7.52 minutes on a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm; 1.7 µm) [1].